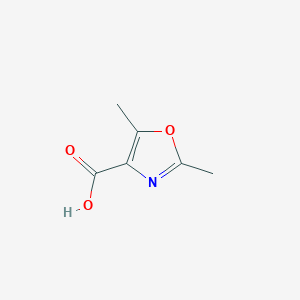

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Descripción general

Descripción

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The 2,5-dimethyl substitution indicates that there are methyl groups attached to the second and fifth carbon atoms of the oxazole ring. The presence of a carboxylic acid group at the fourth position makes it a potentially reactive and versatile molecule for various chemical transformations and applications in organic synthesis.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid" discusses the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their subsequent transformation into functional derivatives . Although not directly related to 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, this study provides insight into the synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the aromatic oxazole ring, which can influence the electronic and steric properties of the molecule. The substitution pattern on the oxazole ring, such as the 2,5-dimethyl groups, can affect the reactivity and the types of chemical reactions the compound can undergo. The paper on "The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives" provides an example of how NMR techniques can be used to study the structure of similar heterocyclic compounds .

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions. The paper "5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions" describes the use of an azoisoxazole derivative for selective esterification reactions . This suggests that 2,5-dimethyl-1,3-oxazole-4-carboxylic acid could also be used in esterification reactions or as a building block for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid would be influenced by its functional groups. The presence of the carboxylic acid group would confer acidity and the potential to form salts and esters. The methyl groups would contribute to the hydrophobic character of the molecule. The aromatic oxazole ring could participate in π-π interactions and hydrogen bonding, affecting the compound's solubility and boiling point. Although the provided papers do not directly discuss the physical and chemical properties of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, they offer a general understanding of the behavior of similar compounds .

Aplicaciones Científicas De Investigación

Synthesis and Transformations

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid and its derivatives have significant applications in the field of chemical synthesis and transformations. One study outlines the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives were then used for further transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010).

Development of Heterocyclic Compounds

The development of heterocyclic compounds using 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is another area of research. For instance, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs were synthesized through treatment with various amines, leading to the formation of 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole (Vyzhdak et al., 2005).

Peptidomimetics and Biologically Active Compounds

The compound has potential in the preparation of peptidomimetics or biologically active compounds. A study showed that 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, can be used for synthesizing triazole-based scaffolds, which are significant in medicinal chemistry (Ferrini et al., 2015).

Tandem Ugi/Robinson-Gabriel Synthesis

The compound has been used in a novel synthesis process combining Ugi and Robinson-Gabriel sequences. This method was employed to synthesize a series of 2,4,5-trisubstituted oxazoles, demonstrating the versatility of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid in complex organic synthesis (Shaw et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid Oxazole-containing compounds are known to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Mode of Action

The specific mode of action of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid It’s worth noting that oxazole derivatives are often used as reagents in the synthesis of various biologically active compounds . For instance, they have been used to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .

Result of Action

The molecular and cellular effects of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid Some oxazole derivatives have shown weak-to-moderate antimicrobial activity and weak cytotoxic activity against tested cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid It’s known that certain safety precautions should be taken when handling this compound, such as avoiding inhalation and contact with skin or eyes .

Safety and Hazards

Direcciones Futuras

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propiedades

IUPAC Name |

2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGRUGVXZLHYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383687 | |

| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23000-14-8 | |

| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

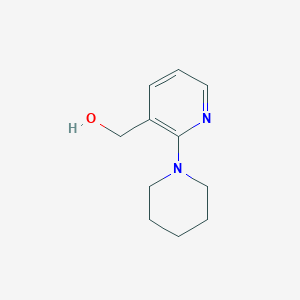

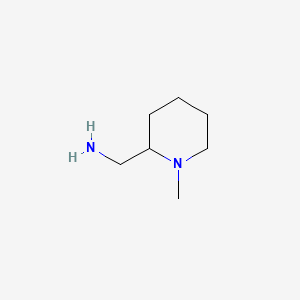

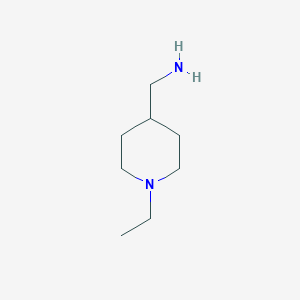

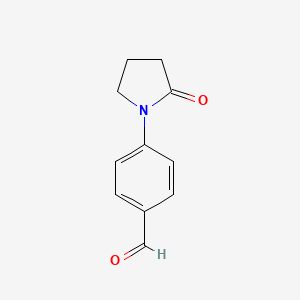

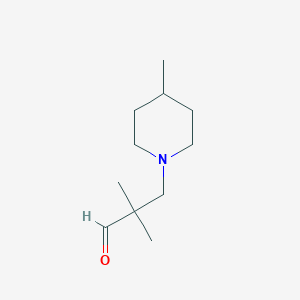

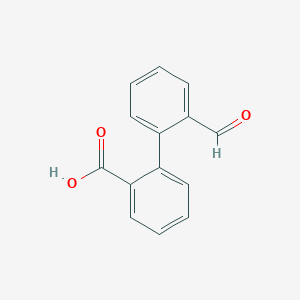

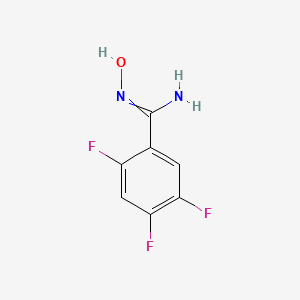

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)

![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)